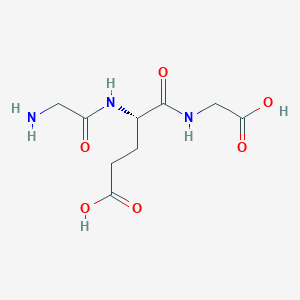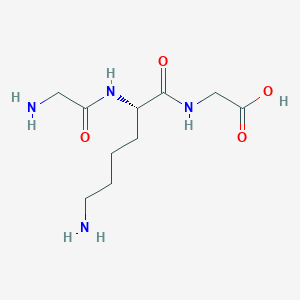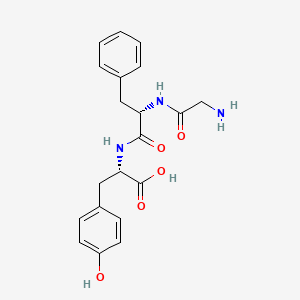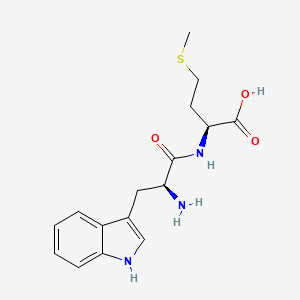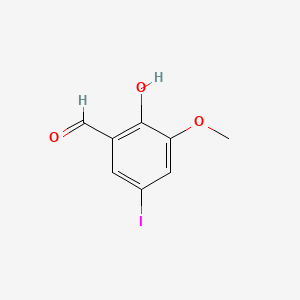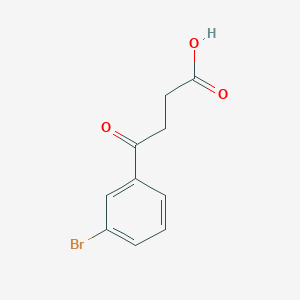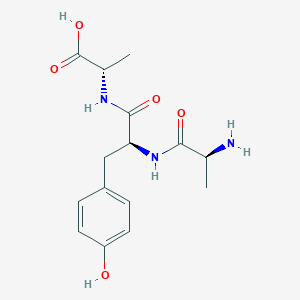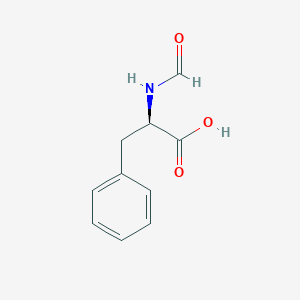
硬脂酰-L-肉碱氯化物
描述
Stearoyl-L-carnitine chloride is a naturally occurring long-chain acylcarnitine . It inhibits sodium-dependent [3H]carnitine uptake in human proximal convoluted tubular (HPCT) cells by 52% when used at a concentration of 500 μM . It also inhibits lecithin:cholesterol acyltransferase activity in rat, but not human, plasma when used at a concentration of 500 μM/ml of plasma . Plasma levels of stearoyl-L-carnitine are decreased in patients with chronic fatigue syndrome and increased in patients with end-stage renal disease .
Molecular Structure Analysis
The molecular formula of Stearoyl-L-carnitine chloride is C25H50NO4 • Cl . Its molecular weight is 464.1 . The InChi Code is InChI=1S/C25H49NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25 (29)30-23 (21-24 (27)28)22-26 (2,3)4;/h23H,5-22H2,1-4H3;1H/t23-;/m1./s1 .Physical And Chemical Properties Analysis
Stearoyl-L-carnitine chloride is a crystalline solid . It is soluble in DMF (20 mg/ml), DMSO (14 mg/ml), and Ethanol (20 mg/ml) .科学研究应用
Inhibition of Sodium-Dependent Carnitine Uptake
Stearoyl-L-carnitine chloride has been found to inhibit sodium-dependent carnitine uptake in human proximal convoluted tubular (HPCT) cells by 52% when used at a concentration of 500 μM . This suggests that it could potentially be used to modulate carnitine uptake in certain cellular contexts.
Inhibition of Lecithin:Cholesterol Acyltransferase Activity
It has been observed that Stearoyl-L-carnitine chloride inhibits lecithin:cholesterol acyltransferase activity in rat plasma, but not in human plasma, when used at a concentration of 500 μM/ml of plasma . This indicates a potential species-specific effect that could be relevant in certain research contexts.
Role in Chronic Fatigue Syndrome
Research has shown that plasma levels of Stearoyl-L-carnitine are decreased in patients with chronic fatigue syndrome . This suggests that it could potentially play a role in the pathophysiology of this condition, and could be a target for therapeutic intervention.
Role in End-Stage Renal Disease
Conversely, plasma levels of Stearoyl-L-carnitine are increased in patients with end-stage renal disease . This indicates that it could potentially be involved in the metabolic alterations associated with this condition.
Potential Role in Fatty Acid Metabolism
Stearoyl-L-carnitine is a naturally occurring long-chain acylcarnitine . As such, it could potentially play a role in fatty acid metabolism, particularly in the transport of long-chain fatty acids into the mitochondria for beta-oxidation .
Potential Role in Carnitine Palmitoyltransferase II Deficiency
Stearoylcarnitine is found in significantly greater amounts in patients with carnitine palmitoyltransferase II deficiency . This suggests that it could potentially be used as a biomarker for this condition.
作用机制
Target of Action
Stearoyl-L-carnitine chloride is an endogenous long-chain acylcarnitine . It primarily targets the GlyT2 (Glycine Transporter 2), acting as a less potent inhibitor .
Mode of Action
Stearoyl-L-carnitine chloride interacts with its target, GlyT2, and inhibits glycine responses by 16.8% at concentrations up to 3 μM . This interaction results in a decrease in the transport of glycine, an important neurotransmitter in the central nervous system.
Biochemical Pathways
The primary biochemical pathway affected by Stearoyl-L-carnitine chloride involves the transport of long-chain fatty acids. The compound plays a role in the mechanism whereby long-chain fatty acids are transferred from the cytosol to the mitochondrial matrix to undergo beta-oxidation . This process is facilitated by the enzyme carnitine palmitoyltransferase, in conjunction with acyl-CoA synthetase and carnitine/acylcarnitine translocase .
Pharmacokinetics
It is known that the compound is an endogenous substance, suggesting that it is likely to be well-absorbed and distributed in the body .
Result of Action
The inhibition of glycine responses by Stearoyl-L-carnitine chloride can impact neuronal signaling, given the role of glycine as a neurotransmitter . Furthermore, the compound’s involvement in the transport of long-chain fatty acids can influence energy metabolism within cells .
Action Environment
The action of Stearoyl-L-carnitine chloride can be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the concentration of glycine in the environment . Additionally, the presence of other substances that interact with GlyT2 could potentially modulate the compound’s action .
安全和危害
未来方向
Stearoyl-L-carnitine chloride is a subject of ongoing research. It has been found that its plasma levels are significantly decreased in Alzheimer’s disease (AD), mild cognitive impairment (MCI), and subjective memory complaint (SMC) . This suggests potential future directions for research into its role in these conditions.
属性
IUPAC Name |
[(2R)-3-carboxy-2-octadecanoyloxypropyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H49NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h23H,5-22H2,1-4H3;1H/t23-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVYWVPJJXVIFM-GNAFDRTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





